molecular formula C19H18N2O2 B1604041 3-Cyano-3'-morpholinomethyl benzophenone CAS No. 898765-14-5

3-Cyano-3'-morpholinomethyl benzophenone

Cat. No. B1604041
M. Wt: 306.4 g/mol
InChI Key: IDNMKZQAWMGPTJ-UHFFFAOYSA-N
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Description

“3-Cyano-3’-morpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898765-14-5 and a molecular weight of 306.36 . The IUPAC name for this compound is 3-[3-(4-morpholinylmethyl)benzoyl]benzonitrile .


Molecular Structure Analysis

The molecular formula of “3-Cyano-3’-morpholinomethyl benzophenone” is C19H18N2O2 . The InChI code for this compound is 1S/C19H18N2O2/c20-13-15-3-1-5-17 (11-15)19 (22)18-6-2-4-16 (12-18)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,14H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyano-3’-morpholinomethyl benzophenone” include a molecular weight of 306.36 . Unfortunately, additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Environmental Impact and Toxicity

  • Endocrine Disruption and Reproductive Effects : Studies on benzophenone-3 (BP-3), a structurally related compound, have demonstrated its endocrine-disrupting potential. In aquatic species like the Japanese medaka, exposure to BP-3 has shown to affect sex steroid hormones and gene transcription, leading to reduced egg production and potential reproductive harm (Kim, Jung, Kho, & Choi, 2014).

  • Photophore Applications : Benzophenone derivatives are noted for their unique photochemical properties, which include the formation of a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds. This characteristic is exploited in various applications, including bioconjugation, proteome profiling, and material science, highlighting their versatility beyond mere environmental concerns (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

  • Metabolic Pathways and Toxicity : Metabolism studies in liver microsomes have revealed the transformation of BP-3 into metabolites with varying estrogenic and anti-androgenic activities, suggesting that its metabolic pathway significantly influences its endocrine-disrupting capacity (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

Applications in Material Science and Photocatalysis

  • Oxidation and Degradation : The oxidative degradation of BP-3 by potassium permanganate has been investigated, showcasing its potential removal from water sources. This study sheds light on the practical applications of BP-3 degradation in water treatment and the reduction of its ecological and health impacts (Cao, Wu, Qu, Sun, Huo, Ajarem, Allam, Wang, & Zhu, 2021).

Neurotoxicity and Health Effects

  • Developmental Neurotoxicity : Exposure to BP-3 at environmentally relevant concentrations has been linked to developmental neurotoxicity in zebrafish. This indicates potential risks to aquatic life and possibly humans, stemming from low-level, chronic exposure to BP-3 and related compounds (Tao, Bai, Chen, Zhou, Liu, Shi, Pan, Dong, Li, Xu, Tanguay, Huang, & Dong, 2020).

  • Reproductive Toxicity Review : A systematic review of studies on BP-3's reproductive toxicity in humans and animals highlights its potential to disrupt endocrine function, affecting birth weights, gestational ages, and reproductive health across species (Ghazipura, McGowan, Arslan, & Hossain, 2017).

properties

IUPAC Name

3-[3-(morpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-15-3-1-5-17(11-15)19(22)18-6-2-4-16(12-18)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNMKZQAWMGPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643073
Record name 3-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-3'-morpholinomethyl benzophenone

CAS RN

898765-14-5
Record name 3-[3-(4-Morpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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